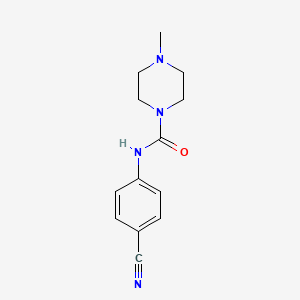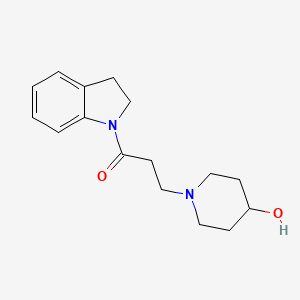
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea, also known as DBU, is a chemical compound that has gained significant attention in scientific research. DBU is a tertiary amine that is widely used as a catalyst in organic synthesis.
Mécanisme D'action
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea acts as a nucleophilic catalyst in organic synthesis. It is a strong base that can abstract a proton from a substrate, resulting in the formation of a reactive intermediate. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea can also act as a hydrogen bond acceptor, which enhances its catalytic activity.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has been shown to exhibit antifungal, antimicrobial, and antitumor activities. It has also been used as a corrosion inhibitor and as a stabilizer for polyurethane foams. However, there is limited information available on the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has several advantages as a catalyst in organic synthesis. It is a highly efficient and selective catalyst that can be used in a wide range of reactions. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is also relatively inexpensive and readily available. However, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has some limitations, such as its high toxicity and corrosiveness. It can also cause skin and respiratory irritation, and its use requires appropriate safety precautions.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea. One area of interest is the development of new synthetic methods using 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst. Another area of research is the investigation of the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea. Additionally, there is a need for the development of safer and more environmentally friendly alternatives to 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst in organic synthesis.
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is a versatile and widely used catalyst in organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst and its impact on human health and the environment.
Méthodes De Synthèse
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is synthesized by reacting 1,4-benzoquinone with isobutylamine in the presence of a reducing agent. The reaction results in the formation of 1,4-benzoquinone monoimine, which is then treated with hydrogen gas in the presence of palladium on carbon to yield 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has been extensively used as a catalyst in organic synthesis. It is particularly useful in the synthesis of polymers, pharmaceuticals, and agrochemicals. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is also used in the preparation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)15-13(16)14-8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9H,5-6,8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNCXRWLIQEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)